NSC 13138

Description

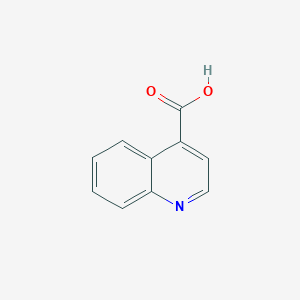

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMSRUREDGBWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197567 | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored to light brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-Quinolinecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

486-74-8 | |

| Record name | 4-Quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6V42SQ9E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Active-Site SHP2 Inhibitors, Featuring NSC-87877

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanism of action of active-site inhibitors of the Src homology region 2 domain-containing phosphatase 2 (SHP2), with a particular focus on the well-characterized compound NSC-87877. This document will cover the role of SHP2 in cellular signaling, the molecular mechanism of its inhibition, quantitative data on inhibitor potency, and detailed experimental protocols for assessing inhibitor activity.

Introduction to SHP2: A Key Signaling Node and Therapeutic Target

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular processes, including proliferation, differentiation, and survival.[1][2] It is a crucial component of multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[3] SHP2 acts as a positive regulator downstream of receptor tyrosine kinases (RTKs).[4] Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins via its two N-terminal SH2 domains. This recruitment leads to a conformational change that relieves the autoinhibition of its C-terminal protein tyrosine phosphatase (PTP) domain, allowing it to dephosphorylate its substrates and propagate downstream signaling.[4]

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and certain solid tumors. This has established SHP2 as a compelling target for therapeutic intervention.

Mechanism of Action of Active-Site SHP2 Inhibitors

Active-site SHP2 inhibitors, such as NSC-87877, function by directly binding to the catalytic cleft of the SHP2 PTP domain. This competitive inhibition prevents the binding and dephosphorylation of SHP2's natural substrates. Unlike allosteric inhibitors that stabilize the autoinhibited conformation of SHP2, active-site inhibitors block the enzymatic activity of the open, active form of the phosphatase.

NSC-87877 was identified through a screen of the National Cancer Institute (NCI) Diversity Set chemical library as a potent inhibitor of SHP2. Molecular modeling and site-directed mutagenesis studies have confirmed that NSC-87877 binds to the catalytic cleft of the SHP2 PTP domain. While it effectively inhibits SHP2, it also shows cross-reactivity with the highly homologous phosphatase SHP1. However, it displays selectivity over other protein tyrosine phosphatases such as PTP1B, HePTP, DEP1, CD45, and LAR.

In a cellular context, NSC-87877 has been shown to inhibit epidermal growth factor (EGF)-induced activation of SHP2, leading to the suppression of downstream signaling events like Ras and Erk1/2 activation. Importantly, it does not interfere with the upstream events of Gab1 tyrosine phosphorylation or the association of Gab1 with SHP2, confirming its mechanism as a direct inhibitor of the phosphatase activity.

Quantitative Data on SHP2 Inhibitors

The potency of SHP2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which are determined through in vitro enzymatic assays. The following tables summarize the IC50 values for NSC-87877 and other relevant SHP2 inhibitors.

Table 1: In Vitro Inhibitory Activity of NSC-87877 Against SHP2 and Other Phosphatases

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| NSC-87877 | SHP2 | 318 | Cell-free assay | |

| NSC-87877 | SHP1 | 355 | Cell-free assay | |

| NSC-87877 | PTP1B | 1691 | In vitro assay |

Table 2: In Vitro Inhibitory Activity of Other Active-Site SHP2 Inhibitors

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| 13030 | SHP2 | 3.2 | Enzymatic assay with pNPP substrate | |

| 24198 | SHP2 | 1.9 | Enzymatic assay with pNPP substrate | |

| 57774 | SHP2 | 0.8 | Enzymatic assay with pNPP substrate | |

| 57774 | SHP1 | 164.4 | Enzymatic assay with pNPP substrate | |

| CNBDA | SHP2 | 5.0 | PTPase assay | |

| CNBCA | SHP2 | 0.87 | PTPase assay |

Table 3: Cellular Activity of SHP2 Inhibitors

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| NSC-87877 | HEK293 | EGF-induced Erk1/2 | Inhibition of Erk1/2 activation | 50 µM | |

| NSC-87877 | MDA-MB-468 | Cell Viability | Significant reduction in cell viability/proliferation | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of active-site SHP2 inhibitors.

This assay measures the ability of a compound to inhibit the enzymatic activity of purified SHP2 protein.

Principle: The assay utilizes a synthetic phosphopeptide or a small molecule substrate like p-nitrophenyl phosphate (B84403) (pNPP) that, upon dephosphorylation by SHP2, produces a detectable signal (e.g., colorimetric or fluorescent).

Protocol:

-

Reagents and Materials:

-

Recombinant full-length human SHP2 protein.

-

Assay buffer (e.g., 100 mM NaCl, 2 mM EDTA, 50 mM HEPES, 3 mM DTT, pH 7.4).

-

Substrate: p-nitrophenyl phosphate (pNPP) at a final concentration of 1 mM.

-

Test compound (e.g., NSC-87877) at various concentrations.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and 100 nM of SHP2 enzyme in each well of the 96-well plate.

-

Add the test compound at desired final concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the plate at 30°C for 90 minutes.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

This assay assesses the ability of a compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation status of a key downstream signaling molecule, ERK.

Principle: Inhibition of SHP2 will block the RAS-MAPK pathway, leading to a decrease in the phosphorylation of ERK (p-ERK). This change can be detected by Western blotting using a phospho-specific antibody.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293, PC9) to 70-80% confluency.

-

Serum-starve the cells for 3-24 hours to reduce basal signaling.

-

Pre-treat the cells with the test compound (e.g., 50 µM NSC-87877) or vehicle for a specified time (e.g., 3 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/ml EGF) for a short period (e.g., 5-10 minutes) to activate the RTK-SHP2-MAPK pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the p-ERK signal to the total ERK signal.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of active-site SHP2 inhibitors.

Caption: SHP2 activation pathway and mechanism of active-site inhibition.

Caption: Workflow for Western blot analysis of p-ERK levels.

Caption: The role of SHP2 in the RAS-MAPK signaling pathway.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

Cinchoninic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchoninic acid, a quinoline-4-carboxylic acid, holds a significant place in the history of organic and medicinal chemistry. Its discovery is intrinsically linked to the study of cinchona alkaloids, and its synthesis has been a subject of extensive research, leading to the development of several named reactions that are now fundamental in heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery and synthesis of cinchoninic acid, offering detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and relevant biological pathways.

Discovery of Cinchoninic Acid

The history of cinchoninic acid is rooted in the study of quinine (B1679958) and other cinchona alkaloids. The name itself, derived from "cinchonine," points to its origin. While early organic chemists in the 19th century were isolating and studying alkaloids from natural sources, the elucidation of their structures often involved degradation studies.

Cinchoninic acid was identified as a product of the oxidative degradation of cinchonine, a major alkaloid found in cinchona bark. This process involves the cleavage of the quinuclidine (B89598) ring system of the alkaloid, yielding the more stable aromatic quinoline (B57606) core of cinchoninic acid. This discovery was a crucial step in understanding the fundamental chemical structure of the cinchona alkaloids.

Synthesis of Cinchoninic Acid and its Derivatives

The synthesis of the quinoline ring system, the core of cinchoninic acid, has been achieved through several classic organic reactions. These methods offer versatile routes to a wide array of substituted cinchoninic acids, which are valuable precursors in drug discovery.

The Pfitzinger Reaction

First reported by Wilhelm Pfitzinger in 1886, this reaction provides a direct route to substituted quinoline-4-carboxylic acids. The synthesis involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Reaction Mechanism:

The reaction proceeds through the base-catalyzed opening of the isatin ring to form an isatinate intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.

The Doebner Reaction

Reported by Oskar Doebner in 1887, this is a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid to produce a quinoline-4-carboxylic acid.[1]

Reaction Mechanism:

The reaction is believed to initiate with the formation of an imine from the aromatic amine and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent cyclization, and oxidation to yield the aromatic quinoline ring.

The Combes Quinoline Synthesis

The Combes synthesis, reported in 1888, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone to form a substituted quinoline.[2] While not directly producing a carboxylic acid at the 4-position, modifications and appropriate choice of β-dicarbonyl compounds can lead to precursors for cinchoninic acid derivatives.

Reaction Mechanism:

The reaction begins with the formation of an enamine from the aniline and the β-diketone.[2] Under acidic conditions, the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[2]

References

No Evidence Found for NSC 13138 as a Dopamine D3 Receptor Antagonist

Initial investigations into the scientific literature and chemical databases have found no evidence to support the classification of NSC 13138 as a dopamine (B1211576) D3 receptor antagonist. Instead, this compound is consistently identified as Cinchoninic acid (also known as 4-Carboxyquinoline), an endogenous metabolite.[1][2]

Our comprehensive search for "this compound D3 receptor antagonist" and related terms did not yield any publications detailing its mechanism of action, binding affinity, or functional activity at the dopamine D3 receptor. The scientific discourse on D3 receptor antagonists is robust, with numerous compounds being extensively studied and characterized. However, this compound is not mentioned in this context in the available literature.

The majority of search results on D3 receptor antagonists feature other compounds, such as S33138, which has been a subject of significant research in the field.[3][4][5] These studies provide detailed quantitative data on binding affinities, experimental protocols for functional assays, and insights into signaling pathways, which are the core requirements for the requested technical guide.

Given the lack of scientific data on this compound as a D3 receptor antagonist, it is not feasible to generate an in-depth technical guide or whitepaper on this topic as originally requested. The foundational information required for such a document, including quantitative data, experimental methodologies, and established signaling pathways, does not appear to exist for this compound in the specified role.

Recommendation:

We propose to pivot the focus of this technical guide to a well-characterized dopamine D3 receptor antagonist for which a wealth of scientific data is available. A strong candidate for this would be S33138 , a compound extensively referenced in the initial search results. An in-depth guide on S33138 would allow for the fulfillment of all core requirements of your request, including:

-

Data Presentation: Summarizing quantitative data such as binding affinities (pKi) and functional potencies (IC50/EC50) in structured tables.

-

Experimental Protocols: Detailing methodologies for key experiments like radioligand binding assays and functional assays.

-

Visualization: Creating diagrams for signaling pathways and experimental workflows using Graphviz.

We are prepared to proceed with creating a comprehensive technical guide on S33138 or another well-documented D3 receptor antagonist of your choice. Please advise on how you would like to proceed.

References

- 1. This compound | Cinchoninic acid (6CI,7CI,8CI) | Quinolines | Ambeed.com [ambeed.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dopamine D3 receptor antagonist, S33138, counters cognitive impairment in a range of rodent and primate procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of NSC 13138: An In-depth Technical Guide

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the pharmacological profile of the compound designated NSC 13138. While some chemical suppliers list this compound, also identified as Cinchoninic acid, and describe it as an endogenous metabolite, no substantive data on its mechanism of action, quantitative biological activity, or associated signaling pathways could be retrieved.

Initial inquiries hinted at a potential association with dopamine (B1211576) D3 receptor antagonism; however, these leads did not culminate in any concrete experimental evidence. Searches in reputable bioactivity databases such as PubChem and ChEMBL, as well as broader searches for screening assays involving Cinchoninic acid derivatives and dopamine receptors, failed to yield specific data for this compound.

Therefore, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research data in the public domain.

General Information on Related Concepts

To provide context for researchers interested in the potential, albeit unconfirmed, area of activity for a compound like this compound (Cinchoninic acid), this guide will briefly outline the general pharmacological principles and experimental approaches relevant to the study of dopamine D3 receptor antagonists. This information is based on studies of other, well-characterized compounds and is for illustrative purposes only.

Dopamine D3 Receptor Antagonism

Dopamine D3 receptors are primarily expressed in the limbic regions of the brain and are implicated in cognitive and emotional functions. Their role in the pathophysiology of neuropsychiatric disorders, including schizophrenia and substance use disorder, has made them an attractive target for drug development. Antagonists of the D3 receptor are investigated for their potential to modulate these conditions with a potentially lower risk of the motor side effects associated with D2 receptor antagonism.

Hypothetical Experimental Workflows

Should a researcher wish to investigate the pharmacological profile of a novel compound suspected to be a dopamine D3 receptor antagonist, a typical experimental workflow would involve a series of in vitro and in vivo assays.

In Vitro Assays

A standard workflow for characterizing a compound's activity at the D3 receptor in vitro would likely follow the steps outlined below.

Caption: A generalized workflow for the in vitro pharmacological characterization of a putative dopamine D3 receptor ligand.

Dopamine Receptor Signaling

Dopamine receptors, including the D3 subtype, are G protein-coupled receptors (GPCRs). Upon binding of an agonist, they typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect. Another important signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades.

Caption: Simplified overview of the canonical G protein-dependent and β-arrestin-mediated signaling pathways downstream of the dopamine D3 receptor.

Conclusion

While a detailed pharmacological profile of this compound cannot be provided, the conceptual frameworks presented here for experimental workflows and signaling pathways are standard in the field of pharmacology and drug discovery. Researchers with access to this compound would need to conduct such a comprehensive series of experiments to elucidate its biological activities. The scientific community awaits the publication of such data to understand the potential therapeutic relevance of this compound.

Hypothetical Technical Guide: Exploring the Potential of NSC 13138 (Cinchoninic Acid) for PET Radiotracer Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a speculative guide based on the known biological activities of the quinoline-4-carboxylic acid scaffold, the parent structure of NSC 13138 (also known as Cinchoninic Acid). To date, no public domain research has been identified describing the use of this compound for PET radiotracer development. The experimental data and protocols outlined herein are hypothetical and intended to serve as a strategic framework for potential future research.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the non-invasive visualization and quantification of biochemical processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new diagnostics and therapeutics.

This compound, chemically known as Cinchoninic Acid or 4-Carboxyquinoline, is an endogenous metabolite. While this compound itself has not been explored as a PET radiotracer, its core structure, quinoline-4-carboxylic acid, is a "privileged scaffold" in medicinal chemistry. Derivatives of this scaffold have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This guide explores the hypothetical development of an this compound-based PET radiotracer, focusing on potential biological targets and the requisite experimental validation.

Potential Biological Targets and Signaling Pathways

Based on the activities of related quinoline-4-carboxylic acid derivatives, two primary signaling pathways present plausible targets for a hypothetical this compound-based PET radiotracer: the de novo pyrimidine (B1678525) biosynthesis pathway for oncology applications and the kynurenine (B1673888) pathway in the context of neuroinflammation.

Dihydroorotate Dehydrogenase (DHODH) Inhibition in Oncology

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is critical for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cancer cells. A PET tracer targeting DHODH could therefore be valuable for imaging tumor proliferation.

Caption: Hypothetical signaling pathway of DHODH inhibition by a radiolabeled this compound derivative.

Kynurenine Pathway and NMDA Receptor Modulation in Neuroinflammation

Cinchoninic acid is structurally related to quinolinic acid, a key metabolite in the kynurenine pathway. The kynurenine pathway is the primary route for tryptophan catabolism and produces several neuroactive compounds. Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is considered a neurotoxin at elevated levels, implicated in inflammatory neurological diseases. While Cinchoninic acid's role in this pathway is not established, a radiotracer based on its structure could potentially be developed to probe the activity of enzymes within this pathway or to image neuroinflammation where this pathway is upregulated.

Caption: The kynurenine pathway leading to the production of the NMDA receptor agonist Quinolinic Acid.

Hypothetical Quantitative Data

The following tables summarize hypothetical data for a candidate radiotracer, [18F]NSC-13138-F, a fluoro-derivative of this compound. This data is illustrative and not based on experimental results.

Table 1: Hypothetical In Vitro Binding Affinities

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | DHODH | >10,000 |

| [19F]NSC-13138-F | DHODH | 15.2 |

| Brequinar (Control) | DHODH | 10.5 |

Table 2: Hypothetical Radiochemistry and In Vivo Stability

| Parameter | Value |

|---|---|

| Radiochemical Yield (non-decay corrected) | 35 ± 5% |

| Radiochemical Purity | >98% |

| Molar Activity (at end of synthesis) | 80-120 GBq/µmol |

| % Intact Tracer in Plasma (30 min p.i.) | 85% |

| % Intact Tracer in Brain (30 min p.i.) | >95% |

Table 3: Hypothetical Biodistribution in Tumor-Bearing Mice (DHODH-positive xenograft) at 60 min post-injection (%ID/g)

| Organ | [18F]NSC-13138-F | [18F]NSC-13138-F + Brequinar |

|---|---|---|

| Blood | 1.5 ± 0.3 | 1.4 ± 0.2 |

| Tumor | 5.2 ± 0.8 | 1.8 ± 0.4 |

| Muscle | 1.1 ± 0.2 | 1.0 ± 0.3 |

| Liver | 4.5 ± 0.7 | 4.3 ± 0.6 |

| Brain | 0.5 ± 0.1 | 0.4 ± 0.1 |

| Tumor-to-Muscle Ratio | 4.7 | 1.8 |

| Tumor-to-Blood Ratio | 3.5 | 1.3 |

Proposed Experimental Protocols

The development of a novel PET radiotracer requires a rigorous, multi-stage validation process.

Radiosynthesis of a Labeled this compound Analog

A crucial first step is the chemical modification of this compound to incorporate a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

Protocol: Synthesis of a Fluorinated Precursor and Radiolabeling

-

Synthesis of Mesylate Precursor: Modify the quinoline (B57606) ring of this compound with a hydroxyethyl (B10761427) group. Subsequently, react the terminal alcohol with methanesulfonyl chloride in the presence of triethylamine (B128534) to yield the mesylate precursor.

-

¹⁸F-Fluorination: Aseptically transfer cyclotron-produced [¹⁸F]fluoride to a shielded hot cell. Dry the [¹⁸F]fluoride via azeotropic distillation with acetonitrile (B52724) and a potassium-Kryptofix 2.2.2 complex.

-

Radiolabeling Reaction: Add the mesylate precursor dissolved in anhydrous DMSO to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120°C for 15 minutes.

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC with a C18 column.

-

Formulation: Collect the product fraction, remove the organic solvent under a stream of nitrogen, and formulate in sterile saline for injection.

Caption: General experimental workflow for the radiosynthesis of a hypothetical ¹⁸F-labeled this compound analog.

In Vitro Characterization

Protocol: DHODH Inhibition Assay

-

Enzyme and Substrate Preparation: Use recombinant human DHODH. Prepare a reaction buffer containing Coenzyme Q10, dihydroorotate, and dichloroindophenol (DCIP).

-

Assay: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound ([19F]NSC-13138-F).

-

Measurement: Initiate the reaction by adding dihydroorotate. Measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression.

In Vivo Evaluation

Protocol: MicroPET Imaging in a Xenograft Mouse Model

-

Animal Model: Implant human cancer cells with high DHODH expression (e.g., A549 lung cancer) subcutaneously into the flank of immunodeficient mice.

-

Radiotracer Injection: Once tumors reach approximately 150-200 mm³, inject mice intravenously with 5-10 MBq of the purified [18F]NSC-13138-F.

-

Blocking Study: For a subset of animals, co-inject a known DHODH inhibitor (e.g., Brequinar) at a dose of 10 mg/kg to demonstrate target-specific binding.

-

Dynamic Imaging: Perform a 60-minute dynamic PET scan immediately following injection.

-

Image Analysis: Reconstruct the PET data and draw regions of interest (ROIs) over the tumor, muscle, and other organs to generate time-activity curves and calculate standardized uptake values (SUV).

Conclusion and Future Directions

While the development of an this compound-based PET radiotracer is currently hypothetical, the biological activities of the broader quinoline-4-carboxylic acid class provide a strong rationale for such an endeavor. The potential to image key oncologic or neuroinflammatory pathways warrants further investigation. The immediate next steps would involve the synthesis and in vitro screening of various this compound derivatives to identify a lead compound with high affinity and selectivity for a chosen target, such as DHODH. Subsequent radiolabeling and preclinical evaluation in relevant animal models would be necessary to validate its potential as a clinically translatable PET radiotracer.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Past: An In-depth Technical Guide to the Early Research on Cinchoninic Acid's Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchoninic acid, or quinoline-4-carboxylic acid, has been a compound of interest to the scientific community since the late 19th century. Its core structure is a foundational element in the development of various pharmacologically active agents. This technical guide provides a comprehensive overview of the early research into the properties of Cinchoninic acid, with a focus on the foundational synthesis methods and the initial characterization of its physical and chemical properties as documented in seminal late 19th and early 20th-century chemical literature.

Core Synthesis Methodologies of the Era

The late 19th century saw the development of several key named reactions that enabled the synthesis of quinoline (B57606) derivatives, including Cinchoninic acid. These methods, revolutionary for their time, laid the groundwork for modern heterocyclic chemistry.

The Pfitzinger Reaction (1886)

Wilhelm Pfitzinger discovered that isatin, when treated with a carbonyl compound in the presence of a base, yields substituted quinoline-4-carboxylic acids. This became a cornerstone for the synthesis of Cinchoninic acid and its derivatives.

Experimental Protocol: Pfitzinger's Synthesis of 2-Methylcinchoninic Acid

-

Reactants: Isatin, Acetone (B3395972), and a solution of Potassium Hydroxide (B78521).

-

Procedure: Isatin is dissolved in a warm aqueous solution of potassium hydroxide. To this solution, acetone is added, and the mixture is heated under reflux. The progress of the reaction is monitored by the change in color of the solution. Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid, typically hydrochloric acid. The resulting crude 2-methylcinchoninic acid is then collected by filtration and purified by recrystallization from a suitable solvent like ethanol (B145695).

The Doebner-von Miller Reaction (1881-1883)

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. A variation of this, the Doebner reaction, specifically produces Cinchoninic acids.

Experimental Protocol: The Doebner Synthesis of Cinchoninic Acid Derivatives

-

Reactants: Aniline, an Aldehyde (e.g., Benzaldehyde), and Pyruvic Acid.

-

Procedure: Aniline and the aldehyde are first dissolved in ethanol. Pyruvic acid is then added to this solution. The mixture is heated on a water bath for several hours. During the heating, the product precipitates from the solution. After cooling, the precipitate is filtered, washed with ethanol, and then recrystallized from a larger volume of boiling ethanol to yield the purified Cinchoninic acid derivative.

The Combes Quinoline Synthesis (1888)

This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst to form substituted quinolines.

Experimental Protocol: Combes' Synthesis of a Quinoline Derivative

-

Reactants: Aniline and Acetylacetone (B45752).

-

Procedure: Aniline and acetylacetone are mixed and heated, often in the presence of a dehydrating agent or an acid catalyst like concentrated sulfuric acid. The initial condensation forms an intermediate enamine, which upon further heating and acid-catalyzed cyclization, yields 2,4-dimethylquinoline. While not directly producing Cinchoninic acid, this method was pivotal in the broader context of quinoline synthesis.

The Friedländer Synthesis (1882)

Paul Friedländer reported the condensation of 2-aminobenzaldehyde (B1207257) with a compound containing a reactive methylene (B1212753) group (e.g., a ketone) to form a quinoline.

Experimental Protocol: Friedländer's Synthesis of Quinoline

-

Reactants: 2-Aminobenzaldehyde and Acetaldehyde (B116499).

-

Procedure: 2-Aminobenzaldehyde is reacted with acetaldehyde in the presence of a base, such as a dilute sodium hydroxide solution, at a low temperature. The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration to form quinoline. To obtain Cinchoninic acid itself, a reactant providing the carboxylic acid functionality at the 4-position would be necessary.

Quantitative Data from Early Research

The following tables summarize the quantitative data available from early 20th-century literature regarding the physical properties of Cinchoninic acid and its simple derivatives. It is important to note that the purity of compounds and the accuracy of measurements in this era may not meet modern standards.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cinchoninic Acid | C₁₀H₇NO₂ | 173.17 | 253-254 |

| 2-Methylcinchoninic Acid | C₁₁H₉NO₂ | 187.19 | 248-250 |

| Compound | Solvent | Solubility |

| Cinchoninic Acid | Water | Sparingly soluble |

| Ethanol | Soluble | |

| Ether | Slightly soluble | |

| Chloroform | Insoluble |

Visualizing the Foundational Syntheses

The following diagrams, rendered in the DOT language, illustrate the logical workflows of the key historical syntheses of Cinchoninic acid and its precursors.

Caption: Workflow of the Pfitzinger Reaction.

The Structure-Activity Relationship of NSC 13138: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NSC 13138, also known as Cinchoninic Acid or 4-quinolinecarboxylic acid. While specific comprehensive SAR studies on this compound are limited in publicly available literature, this guide leverages research on closely related 4-quinoline carboxylic acid analogs to provide insights into its potential biological activity, mechanism of action, and the structural features crucial for its effects. The primary focus of this analysis is on the role of this scaffold as an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a validated target in cancer therapy.

Core Structure and Biological Activity

This compound is a quinoline-4-carboxylic acid, a heterocyclic organic compound. Its antiproliferative activity has been noted, and recent studies on analogous compounds suggest that this activity is likely mediated through the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes a crucial step in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from structure-activity relationship studies on 4-quinoline carboxylic acid analogs as DHODH inhibitors. This data provides a framework for understanding how modifications to the core structure of this compound could influence its biological activity.

Table 1: In Vitro DHODH Inhibitory Activity of 4-Quinoline Carboxylic Acid Analogs

| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Position 7) | DHODH IC50 (nM)[1] | Antiproliferative IC50 (HL-60 cells, μM)[1] |

| This compound (Cinchoninic Acid) | H | H | H | Data Not Available | Data Not Available |

| Analog 3 | 4-CF3-Ph | H | H | 250 ± 110 | >10 |

| Analog 41 | 4-tBu-Ph | H | H | 9.71 ± 1.4 | 0.12 ± 0.02 |

| Analog 43 | 3-F, 4-tBu-Ph | H | H | 26.2 ± 1.8 | 0.25 ± 0.05 |

| Analog 46 | 1,7-naphthyridine | H | H | 28.3 ± 3.3 | 0.31 ± 0.07 |

Table 2: Pharmacokinetic Properties of a Lead 4-Quinoline Carboxylic Acid Analog

| Compound ID | Oral Bioavailability (F%)[1] | Elimination Half-life (t1/2, h)[1] |

| Analog 41 | 56 | 2.78 |

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of SAR studies. The following are representative protocols for the synthesis of 4-quinoline carboxylic acid analogs and the assessment of their biological activity.

Synthesis of 4-Quinoline Carboxylic Acid Analogs

The synthesis of the quinoline (B57606) core of this compound and its analogs is often achieved through the Pfitzinger condensation reaction . Further diversification of the structure can be accomplished using Suzuki coupling .

3.1.1. Pfitzinger Condensation

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.

-

Reaction: Isatin + Carbonyl Compound + Base → Quinoline-4-carboxylic acid

-

Detailed Protocol:

-

Dissolve isatin in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide).

-

Add the carbonyl compound to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid product.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

-

3.1.2. Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction used to introduce aryl or vinyl substituents onto the quinoline scaffold, typically from a halogenated precursor.

-

Reaction: Halo-quinoline + Organoboron Compound + Pd Catalyst + Base → Substituted Quinoline

-

Detailed Protocol:

-

To a reaction vessel, add the bromo-quinoline derivative, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Biological Assays

3.2.1. DHODH Inhibition Assay

The inhibitory activity of the compounds against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

-

Protocol:

-

Prepare a reaction mixture containing recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).

-

Add varying concentrations of the test compound.

-

Initiate the reaction and monitor the decrease in absorbance of the electron acceptor at a specific wavelength over time.

-

Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

-

3.2.2. Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity and cell proliferation.

-

Protocol:

-

Seed cancer cells (e.g., HL-60) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

-

Signaling Pathways and Logical Relationships

The inhibition of DHODH by this compound and its analogs has significant downstream effects on cellular signaling pathways, ultimately leading to the observed antiproliferative activity.

Caption: DHODH inhibition by this compound analogs disrupts pyrimidine synthesis, leading to cell cycle arrest.

Caption: A typical experimental workflow for the SAR study of DHODH inhibitors.

Conclusion

References

Preliminary Investigation of Cinchoninic Acid Toxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchoninic acid, a quinoline (B57606) carboxylic acid, serves as a key structural motif in various pharmacologically active compounds. A thorough understanding of its toxicological profile is paramount for the safe development of new chemical entities based on this scaffold. This technical guide provides a preliminary overview of the toxicological assessment of Cinchoninic acid, summarizing available data and outlining essential experimental protocols for its comprehensive investigation. Due to a notable scarcity of publicly available toxicity data specifically for Cinchoninic acid, this document also presents generalized methodologies and discusses potential mechanisms of toxicity based on broader toxicological principles.

Acute Toxicity Assessment

Acute toxicity studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure. The median lethal dose (LD50) is a primary endpoint of these studies.

Quantitative Data

A comprehensive literature search yielded limited specific LD50 data for Cinchoninic acid across various routes of administration. The following table summarizes the available information for a related compound.

| Compound | Species | Route of Administration | LD50 Value |

| Cinchoninic acid, 2-(4-pyridyl)- | Mouse | Subcutaneous | 780 mg/kg |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

Workflow for Acute Oral Toxicity Study

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

In Vitro Cytotoxicity

Cytotoxicity assays are essential for determining the direct effect of a compound on cell viability and proliferation. These assays provide a rapid and ethical means of screening for toxicity and elucidating potential mechanisms.

Quantitative Data

Specific IC50 (half maximal inhibitory concentration) values for Cinchoninic acid against common cell lines such as HepG2 (liver), A549 (lung), or HeLa are not currently available in published literature. Research in this area is required to establish a baseline for its cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for determining the in vitro cytotoxicity using the MTT assay.

Potential Mechanisms of Toxicity

While specific mechanistic studies on Cinchoninic acid are lacking, several key pathways are commonly implicated in the toxicity of xenobiotics.

Oxidative Stress and the Nrf2 Signaling Pathway

Many toxic compounds induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2 Signaling Pathway in Response to Oxidative Stress

Methodological & Application

Application Notes and Protocols for NSC 13138 (Cinchoninic Acid) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 13138, also known as Cinchoninic acid or 4-Carboxyquinoline, is a quinoline (B57606) derivative with potential applications in biomedical research. As a member of the quinoline-4-carboxylic acid class of compounds, its biological activities are of interest for studying cellular processes and for potential therapeutic development. This document provides detailed protocols for the experimental use of this compound in a cell culture setting, including methodologies for assessing its cytotoxic effects, impact on cell signaling, and for determining its mechanism of action.

Mechanism of Action

Quinoline-4-carboxylic acid derivatives have been reported to exert their biological effects through the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, due to their high proliferation rate, are particularly reliant on this pathway for the constant supply of nucleotides. By inhibiting DHODH, this compound is proposed to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of cell growth.[1]

References

The Role of Cinchoninic Acid and its Metabolic Precursors in Behavioral Studies: Application Notes and Protocols

A comprehensive guide for researchers, scientists, and drug development professionals on the behavioral effects of key metabolites in the kynurenine (B1673888) pathway.

Introduction

While direct research on the behavioral effects of Cinchoninic acid (also known as quinoline-4-carboxylic acid) is limited in the current scientific literature, significant attention has been given to its metabolic precursors within the kynurenine pathway, namely Quinolinic Acid (QUIN) and Kynurenic Acid (KYNA). These neuroactive metabolites of tryptophan have been implicated in a range of neurological and psychiatric conditions, making them critical targets for behavioral pharmacology and drug development.

This document provides detailed application notes and experimental protocols for studying the behavioral effects of Quinolinic Acid and Kynurenic Acid. It is designed to guide researchers in designing and executing robust preclinical behavioral studies.

Overview of the Kynurenine Pathway and its Neuroactive Metabolites

The kynurenine pathway is the primary metabolic route for tryptophan in the body. Within the central nervous system, this pathway produces several neuroactive compounds that can modulate neuronal function and, consequently, behavior.

-

Quinolinic Acid (QUIN): An agonist of the N-methyl-D-aspartate (NMDA) receptor, QUIN is considered an excitotoxin.[1] Elevated levels of QUIN in the brain have been associated with neuroinflammatory conditions and are hypothesized to contribute to the pathophysiology of depression and other psychiatric disorders by inducing neuronal damage through excessive NMDA receptor activation.[2][3]

-

Kynurenic Acid (KYNA): In contrast to QUIN, KYNA is an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and also an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[4][5] It is generally considered neuroprotective by counteracting the excitotoxic effects of glutamate. However, elevated levels of KYNA have been implicated in the cognitive deficits associated with schizophrenia.

The balance between the neurotoxic QUIN and the neuroprotective KYNA is crucial for maintaining normal brain function. Dysregulation of the kynurenine pathway can lead to an imbalance in this ratio, contributing to various neuropathologies and behavioral abnormalities.

Signaling Pathways

The distinct actions of Quinolinic Acid and Kynurenic Acid on key neurotransmitter receptors form the basis of their behavioral effects.

References

- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Major depressive disorder - Wikipedia [en.wikipedia.org]

- 4. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications. | Semantic Scholar [semanticscholar.org]

- 5. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: NSC 13138 Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 13138, also known as Cinchoninic acid or 4-Carboxyquinoline, is an endogenous metabolite. Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy in research and drug development settings. These application notes provide detailed protocols for the preparation and storage of this compound for both in vitro and in vivo applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 486-74-8 |

| Purity | ≥98% |

| Appearance | Solid |

Solution Preparation

Stock Solution Preparation for In Vitro Use

For cellular assays and other in vitro experiments, a concentrated stock solution in an organic solvent is typically prepared and then diluted to the final working concentration in aqueous media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly to dissolve the compound.

-

If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.

-

Once fully dissolved, the stock solution is ready for use or storage.

Working Solution Preparation for In Vivo Use

For animal studies, this compound needs to be formulated in a vehicle suitable for administration. Below are several protocols for preparing this compound solutions for in vivo use.[1]

3.2.1. Protocol 1: PEG300 and Tween-80 Formulation

This protocol is suitable for achieving a clear solution at a concentration of ≥ 2.5 mg/mL.[1]

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

For example, to prepare 1 mL of working solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]

3.2.2. Protocol 2: SBE-β-CD Formulation

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[1]

Materials:

-

This compound powder

-

DMSO

-

20% SBE-β-CD in Saline

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.

-

Mix thoroughly to obtain a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

3.2.3. Protocol 3: Corn Oil Formulation

This protocol is suitable for oral or subcutaneous administration.

Materials:

-

This compound powder

-

DMSO

-

Corn Oil

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Add 10% of the DMSO stock solution to 90% corn oil.

-

Mix thoroughly to achieve a clear solution with a solubility of ≥ 2.5 mg/mL.

Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

| Solvent System | Concentration |

| DMSO | 10 mM (stock solution) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.44 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.44 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (14.44 mM) |

Storage and Stability

Proper storage of this compound solutions is crucial to maintain their stability and activity.

| Solution Type | Storage Temperature | Storage Duration |

| Stock Solution in DMSO | -20°C | 1 month |

| -80°C | 6 months | |

| Solid Powder | 4°C | As per manufacturer's recommendation |

It is recommended to use the stock solution stored at -80°C within 6 months and within 1 month when stored at -20°C. Avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the preparation and storage of this compound solutions.

Caption: Workflow for this compound solution preparation and storage.

References

Application Notes and Protocols for Radiolabeling NSC 13138 (Cinchoninic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 13138, chemically known as Cinchoninic acid or quinoline-4-carboxylic acid, is an endogenous metabolite.[1] While its precise biological functions are not extensively characterized, derivatives of cinchoninic acid have demonstrated analgesic and anti-inflammatory properties.[2] Cinchophen, a related compound, has been used as an anti-gout medication.[3][4] Given the therapeutic potential of quinoline (B57606) derivatives, radiolabeled this compound can be a valuable tool for in vitro and in vivo studies, including target identification, pharmacokinetic analysis, and mechanism of action studies.

These application notes provide detailed protocols for the radiolabeling of this compound with various radioisotopes, namely Iodine-125, Carbon-14, and Tritium. The methodologies are based on established radiochemical techniques for labeling quinoline and carboxylic acid moieties. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action, given the limited specific data for this compound.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

The precise signaling pathway of this compound has not been fully elucidated. However, based on the reported anti-inflammatory activity of related compounds, a plausible mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a central mediator of inflammatory responses. The following diagram illustrates a hypothetical model where this compound may exert its anti-inflammatory effects by inhibiting key steps in the NF-κB activation cascade.

Caption: Hypothetical NF-κB signaling pathway and potential points of inhibition by this compound.

Radiolabeling Protocols

The following protocols provide detailed methodologies for labeling this compound with Iodine-125, Carbon-14, and Tritium.

Protocol 1: Radioiodination of this compound with Iodine-125

This protocol describes the direct radioiodination of the quinoline ring of this compound using an electrophilic substitution reaction with 125I. The iodination is expected to occur on the electron-rich positions of the quinoline ring.

Experimental Protocol:

-

Preparation: In a shielded fume hood, prepare a reaction vial containing this compound dissolved in a suitable solvent (e.g., acetic acid or a mixture of methanol (B129727) and water).

-

Addition of Radioiodine: To the reaction vial, add sodium [125I]iodide.

-

Initiation of Reaction: Introduce an oxidizing agent, such as Chloramine-T or Iodogen, to the reaction mixture to generate the electrophilic iodine species.

-

Reaction Incubation: Gently agitate the reaction mixture at room temperature for the specified duration.

-

Quenching the Reaction: Terminate the reaction by adding a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidizing agent.

-

Purification: Purify the [125I]this compound from unreacted 125I and other reaction components using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC. Determine the specific activity of the labeled compound.

Quantitative Data:

| Parameter | Value |

| This compound | 1-2 mg |

| Sodium [125I]iodide | 185-370 MBq (5-10 mCi) |

| Solvent | 200 µL of 0.1 M Acetic Acid |

| Oxidizing Agent | 50 µg Chloramine-T in 10 µL water |

| Reaction Time | 15-30 minutes |

| Reaction Temperature | Room Temperature |

| Quenching Agent | 100 µg Sodium Metabisulfite in 20 µL water |

| Purification Method | C18 Reverse-Phase HPLC |

| Expected Radiochemical Yield | 60-80% |

Workflow Diagram:

Caption: Workflow for the radioiodination of this compound with Iodine-125.

Protocol 2: Carbon-14 Labeling of this compound

This protocol describes the introduction of a 14C-label at the carboxylic acid position of this compound. This is a late-stage labeling technique that can be achieved through a decarboxylation-carboxylation reaction using [14C]carbon dioxide.

Experimental Protocol:

-

Precursor Synthesis: If necessary, synthesize a suitable precursor for the carboxylation reaction. For this protocol, we will assume a Grignard reagent precursor of the quinoline ring can be prepared.

-

Generation of [14C]CO2: In a sealed and shielded reaction system, generate [14C]CO2 from Ba[14C]O3 by the addition of a strong acid (e.g., concentrated sulfuric acid).

-

Carboxylation Reaction: Introduce the generated [14C]CO2 into the reaction vessel containing the Grignard precursor of this compound in an appropriate anhydrous solvent (e.g., THF).

-

Reaction Incubation: Allow the reaction to proceed under controlled temperature and pressure.

-

Work-up: Quench the reaction with an aqueous acid solution to protonate the carboxylate salt and extract the [14C]this compound into an organic solvent.

-

Purification: Purify the product by flash column chromatography or preparative HPLC.

-

Quality Control: Confirm the identity and radiochemical purity of the [14C]this compound using analytical techniques such as NMR, MS, and radio-HPLC.

Quantitative Data:

| Parameter | Value |

| Quinoline Grignard Precursor | 0.1 mmol |

| Barium [14C]carbonate | 3.7 GBq (100 mCi) |

| Solvent | 5 mL Anhydrous THF |

| Reaction Time | 1-2 hours |

| Reaction Temperature | -78 °C to Room Temperature |

| Quenching Solution | 1 M Hydrochloric Acid |

| Purification Method | Silica Gel Column Chromatography |

| Expected Radiochemical Yield | 40-60% |

Workflow Diagram:

References

Protocol for Assessing Small Molecule-Protein Binding Affinity: A General Template

Introduction

The quantification of binding affinity between a small molecule and its protein target is a cornerstone of drug discovery and development. This document provides a generalized protocol for assessing the binding affinity of a small molecule inhibitor to a purified protein. While the specific molecular target for NSC 13138 (Cinchoninic acid) is not definitively established in publicly available literature, the methodologies outlined herein can be adapted for any small molecule and its corresponding protein target.

These protocols and application notes are intended for researchers, scientists, and drug development professionals. They detail common biophysical and biochemical assays used to determine key binding parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the thermodynamics of the interaction.

Data Presentation

Quantitative data from binding affinity assays should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for summarizing such data.

Table 1: Summary of Binding Affinity Constants

| Assay Method | Small Molecule | Protein Target | Kd (nM) | Ki (nM) | IC50 (nM) | n (Stoichiometry) |

| Surface Plasmon Resonance (SPR) | Compound X | Protein Y | 25.3 ± 2.1 | - | - | 1.1 |

| Isothermal Titration Calorimetry (ITC) | Compound X | Protein Y | 31.5 ± 3.5 | - | - | 0.98 |

| Competitive Binding Assay | Compound X | Protein Y | - | 45.2 ± 5.8 | 78.1 ± 6.2 | - |

Table 2: Thermodynamic Parameters of Binding

| Assay Method | Small Molecule | Protein Target | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Isothermal Titration Calorimetry (ITC) | Compound X | Protein Y | -8.5 ± 0.5 | -2.3 ± 0.3 | -10.8 ± 0.6 |

Experimental Protocols

The following are detailed protocols for three widely used methods to assess binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (small molecule) and an analyte (protein) by detecting changes in the refractive index at the surface of a sensor chip.[1][2][3]

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Sensor chip (e.g., CM5, a carboxymethylated dextran (B179266) surface)

-

Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl

-

Purified protein target (≥95% purity)

-

Small molecule inhibitor (solubilized in an appropriate solvent, e.g., DMSO)

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the purified protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-10000 Response Units).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

-

Binding Analysis:

-

Prepare a dilution series of the small molecule in running buffer. Ensure the final DMSO concentration is consistent across all samples and ideally below 1%.

-

Inject the small molecule dilutions over the immobilized protein surface, typically for 60-180 seconds to monitor association.

-

Follow with an injection of running buffer to monitor dissociation for 120-600 seconds.

-

Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt).

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction in solution.[4][5]

Materials:

-

Isothermal titration calorimeter

-

Purified protein target (≥95% purity)

-

Small molecule inhibitor

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified protein against the chosen ITC buffer.

-

Dissolve the small molecule in the final dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.

-

Degas both the protein and small molecule solutions immediately before the experiment.

-

-

Titration:

-

Load the protein solution (e.g., 10-50 µM) into the sample cell.

-

Load the small molecule solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the small molecule into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat released or absorbed.

-

Plot the heat change per mole of injectant against the molar ratio of the small molecule to the protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

-

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to a target receptor.

Materials:

-

Cell membranes or purified protein expressing the target receptor.

-

Radiolabeled ligand with known affinity for the target.

-

Unlabeled small molecule inhibitor (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup:

-

Prepare a dilution series of the unlabeled test compound.

-

In a 96-well plate, add the cell membranes or purified protein, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the varying concentrations of the test compound.

-

Include controls for total binding (radioligand + protein, no competitor) and non-specific binding (radioligand + protein + a high concentration of an unlabeled known ligand).

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway.

References

- 1. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Derivatives of 2-phenothiazin-2'-yl-cinchoninic acid with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of NSC 13138 Analogs as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals